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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-
Ethyl-3-heptene. Due to a scarcity of direct experimental data for this specific compound, this
document outlines established experimental and computational methodologies for determining
key thermodynamic parameters. It presents available physical data and details the application
of predictive methods, such as the Benson group additivity theory, to estimate thermodynamic
properties like enthalpy of formation, entropy, and specific heat capacity. This guide serves as a
foundational resource for researchers and professionals requiring thermodynamic data for 4-
Ethyl-3-heptene in their scientific endeavors.

Introduction to 4-Ethyl-3-heptene

4-Ethyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C9H18. As an
alkene, its chemical and physical behaviors are dictated by the presence of a carbon-carbon
double bond. Understanding its thermodynamic properties is crucial for various applications,
including reaction kinetics, process design, and computational modeling in chemical and
pharmaceutical research. This guide addresses the challenge of limited experimental data by
presenting a framework for both experimental determination and theoretical estimation of these
vital properties.
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Physicochemical Properties of 4-Ethyl-3-heptene

While extensive experimental thermodynamic data for 4-Ethyl-3-heptene is not readily
available in the literature, a compilation of its known and computed physical properties is
presented in Table 1. These values are essential for understanding the compound's behavior
and for the application of various predictive models.

Table 1: Physical Properties of 4-Ethyl-3-heptene

Property Value Source
Molecular Formula C9H18 [PubChem][1]
Molecular Weight 126.24 g/mol [PubChem][1]
IUPAC Name (E)-4-ethylhept-3-ene [PubChem][1]
CAS Number 33933-74-3 INIST][2]
Boiling Point 144.8 °C at 760 mmHg [LookChem][3]
Density 0.74 g/cm?3 [LookChem][3]
Vapor Pressure 6.3 mmHg at 25°C [LookChem][3]
Refractive Index 1.425 [LookChem][3]
Flash Point 22.5°C [LookChem][3]

Experimental Determination of Thermodynamic
Properties

The direct experimental measurement of thermodynamic properties for a specific compound
like 4-Ethyl-3-heptene would involve several well-established techniques. The following
sections detail the standard experimental protocols for determining the key thermodynamic
parameters for volatile organic compounds.

Enthalpy of Formation (AfH®)

The standard enthalpy of formation is typically determined using combustion calorimetry.[4]
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Experimental Protocol: Combustion Calorimetry

Sample Preparation: A precise mass of the liquid sample (4-Ethyl-3-heptene) is
encapsulated in a container of known heat of combustion.

Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel which is
then pressurized with pure oxygen.

Immersion: The bomb is submerged in a known quantity of water in a well-insulated
calorimeter.

Ignition: The sample is ignited electrically.
Temperature Measurement: The temperature change of the water is meticulously recorded.

Calculation: The heat of combustion is calculated from the temperature rise and the heat
capacity of the calorimeter system.

Correction: Corrections are applied for the ignition energy and the combustion of the
container.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from
the experimental heat of combustion using Hess's Law, along with the known standard
enthalpies of formation of the combustion products (CO2 and H20).[5]

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using Differential Scanning Calorimetry (DSC)
or isoperibol temperature-rise calorimetry.[6]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

o Sample and Reference Pans: A small, accurately weighed sample of 4-Ethyl-3-heptene is
placed in a sample pan, and an empty, hermetically sealed pan serves as a reference.

o Heating Program: The sample and reference are subjected to a controlled temperature
program (heating at a constant rate).
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o Heat Flow Measurement: The instrument measures the difference in heat flow required to
maintain the sample and reference at the same temperature.

o Calibration: The instrument is calibrated using a standard material with a known heat
capacity.

o Calculation: The specific heat capacity of the sample is determined by comparing its heat
flow to that of the standard.

Entropy (S°)

The absolute entropy of a substance is determined by measuring the heat capacity as a
function of temperature from near absolute zero.[7]

Experimental Protocol: Calorimetric Measurement of Entropy

o Low-Temperature Calorimetry: The heat capacity of the solid phase of 4-Ethyl-3-heptene is
measured from as low a temperature as possible up to its melting point.

» Enthalpy of Fusion: The enthalpy of fusion is measured at the melting point.

e Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the
melting point to the desired temperature.

o Calculation of Entropy: The absolute entropy at a given temperature is calculated by
integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion
(AH_fus/T_m), and the entropy of vaporization if applicable.[7]

Computational Estimation of Thermodynamic
Properties

In the absence of experimental data, computational methods provide reliable estimates of
thermodynamic properties. The Benson group additivity method is a widely used and accurate
technique for this purpose.[8]

The Benson method is based on the principle that the thermodynamic properties of a molecule
can be approximated by summing the contributions of its constituent functional groups.[8][9]
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Methodology: Benson Group Additivity

The standard enthalpy of formation (AfH®), standard entropy (S°), and heat capacity (Cp) can
be calculated using the following general equation:

Property = > (Group Contribution) + Corrections for non-additive effects

For 4-Ethyl-3-heptene, the molecule is first deconstructed into its constituent groups. The
thermodynamic property is then calculated by summing the established values for each group.

Logical Diagram of Benson Group Additivity Method

4-Ethyl-3-heptene Deconstruct into Sum Group Apply Symmetry and Estimated Thermodynamic
Y P Functional Groups Contribution Values Isomer Corrections Property (AfH?, S°, Cp)

Click to download full resolution via product page

Caption: Workflow for estimating thermodynamic properties using the Benson group additivity
method.

Conclusion

This technical guide has addressed the thermodynamic properties of 4-Ethyl-3-heptene by
providing a consolidated source of available physical data and outlining the standard
experimental and computational methodologies for their determination. While direct
experimental values for enthalpy, entropy, and heat capacity are sparse, the detailed protocols
for techniques such as combustion calorimetry and differential scanning calorimetry provide a
clear path for their empirical measurement. Furthermore, the robust Benson group additivity
method offers a reliable means of estimating these properties, enabling researchers to proceed
with their work in the absence of complete experimental datasets. The information and
methodologies presented herein are intended to be a valuable resource for scientists and
professionals in chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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